molecular formula C9H14Cl2N2O2 B1529219 ABO Dihydrochloride CAS No. 896126-03-7

ABO Dihydrochloride

Cat. No. B1529219
CAS RN: 896126-03-7
M. Wt: 253.12 g/mol
InChI Key: WQHCJHKXKVXAEW-UHFFFAOYSA-N
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Description

ABO Dihydrochloride is a modulator of Annexin A7 (ANXA7) GTPase, a member of the annexin family of calcium/phospholipid-binding proteins . It can directly bind to Annexin A7 and inhibit its phosphorylation . Annexin A7 is involved in several processes, especially in the process of membrane fusion and exocytosis .


Physical And Chemical Properties Analysis

ABO Dihydrochloride is a powder that is light yellow to grey to brown in color . It is soluble in water (25 mg/mL) and should be stored in a desiccated condition at a temperature of 2-8°C .

Scientific Research Applications

Modulation of Annexin A7 GTPase Activity

ABO Dihydrochloride is known to modulate the activity of Annexin A7 (ANXA7) GTPase . This protein is involved in the process of membrane fusion and exocytosis. ABO can bind directly to Annexin A7 and inhibit its phosphorylation, which is crucial for its function in calcium-dependent membrane fusion .

Inhibition of Phosphatidylcholine-Specific Phospholipase C

Research has shown that ABO Dihydrochloride suppresses oxidized low-density lipoprotein (oxLDL)-induced activity of phosphatidylcholine-specific phospholipase C (PC-PLC) . This inhibition is significant as it prevents apoptosis and promotes autophagy in vascular endothelial cells, indicating that ANXA7 is an endogenous regulator of PC-PLC .

Atherosclerosis Research

ABO Dihydrochloride has been used in studies related to atherosclerosis . It significantly reduced atherosclerotic plaque area and lipid deposition in apolipoprotein E-/- mice . This suggests its potential role in the development of therapeutic strategies for cardiovascular diseases.

High-Performance Liquid Chromatography (HPLC)

In the field of analytical chemistry, ABO Dihydrochloride is utilized in HPLC for the analysis of pharmaceuticals . Its precise applications in HPLC contribute to the development of methodologies for drug analysis and quality control.

Mechanism of Action

Target of Action

ABO Dihydrochloride is a modulator of Annexin A7 (ANXA7) GTPase . Annexin A7 is a member of the annexin family of calcium/phospholipid-binding proteins . This makes Annexin A7 the primary target of ABO Dihydrochloride .

Mode of Action

ABO Dihydrochloride can directly bind to Annexin A7 and inhibit its phosphorylation . Annexin A7 is involved in several processes, especially in the process of membrane fusion and exocytosis . Therefore, the interaction of ABO Dihydrochloride with Annexin A7 can influence these processes .

Biochemical Pathways

The ABO blood group system’s antigenic determinants are closely related in biochemical terms to the antigenic determinants of the Hh, P, Lewis, and Ii blood group systems . Therefore, the interaction of ABO Dihydrochloride with Annexin A7 might affect these related biochemical pathways .

Pharmacokinetics

The optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .

Result of Action

ABO Dihydrochloride suppressed oxidized low-density lipoprotein (oxLDL)-induced phosphatidylcholine-specific phospholipase C (PC-PLC) activity, inhibiting apoptosis and promoting autophagy in vascular endothelial cells . This indicates that ANXA7 is an endogenous regulator of phosphatidylcholine-specific phospholipase C (PC-PLC) . ABO Dihydrochloride significantly reduced atherosclerotic plaque area and reduced lipid deposition and pro-inflammatory macrophages in apolipoprotein E-/- mice .

Action Environment

It is known that environmental factors can influence a compound’s action, efficacy, and stability . Therefore, it is reasonable to assume that the action of ABO Dihydrochloride could also be influenced by environmental factors .

properties

IUPAC Name

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9;;/h1-3,7,11-12H,4-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHCJHKXKVXAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)N)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ABO Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABO Dihydrochloride
Reactant of Route 2
ABO Dihydrochloride
Reactant of Route 3
ABO Dihydrochloride
Reactant of Route 4
ABO Dihydrochloride
Reactant of Route 5
ABO Dihydrochloride
Reactant of Route 6
ABO Dihydrochloride

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